2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound It features a complex structure with multiple functional groups, including a methoxy group, a methyl group, a pyrimidin-2-yloxy group, and a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyrimidin-2-yloxy group: This step may involve nucleophilic substitution reactions.
Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyrimidin-2-yloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyrimidin-2-yloxy group.
2-(3-Methylphenyl)-1-(pyrimidin-2-yloxy)pyrrolidine: Lacks the methoxy group.
2-(4-Methoxy-3-methylphenyl)-1-(pyrrolidin-1-yl)ethanone: Lacks the pyrimidin-2-yloxy group.
Uniqueness
The presence of both the pyrimidin-2-yloxy group and the pyrrolidin-1-yl group in 2-(4-Methoxy-3-methylphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone makes it unique compared to similar compounds
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-10-14(4-5-16(13)23-2)11-17(22)21-9-6-15(12-21)24-18-19-7-3-8-20-18/h3-5,7-8,10,15H,6,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYYRHBRVOQJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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